(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride

Description

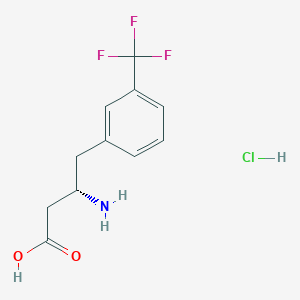

(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride (CAS: 270065-76-4) is a chiral β-amino acid derivative featuring a trifluoromethyl (CF₃) group at the meta position of the phenyl ring (Fig. 1). Its molecular weight is 283.68 g/mol, and it is supplied as a hydrochloride salt with a purity of ≥95% .

Figure 1: Structure of this compound.

Properties

IUPAC Name |

(3S)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)8-3-1-2-7(4-8)5-9(15)6-10(16)17;/h1-4,9H,5-6,15H2,(H,16,17);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVRYVAWNUBDCU-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332061-79-7 | |

| Record name | Benzenebutanoic acid, β-amino-3-(trifluoromethyl)-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332061-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde.

Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.

Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

Chiral Resolution: The resulting amine is subjected to chiral resolution to obtain the (S)-enantiomer.

Hydrochloride Formation: Finally, the (S)-enantiomer is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for efficient synthesis and purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that (S)-3-amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride exhibits potential anticancer properties. Research has shown that compounds with trifluoromethyl groups can enhance the efficacy of anticancer agents by improving their metabolic stability and bioavailability. This compound may serve as a lead structure for developing new anticancer drugs targeting specific pathways involved in tumor growth and metastasis .

1.2 Neurological Disorders

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to modulate neurotransmitter systems makes it a candidate for further exploration in the treatment of cognitive disorders .

Biochemical Research

2.1 Amino Acid Analogs

this compound is utilized as an amino acid analog in biochemical studies. It can be employed to investigate protein folding, enzyme activity, and receptor binding due to its structural similarity to natural amino acids. The trifluoromethyl group enhances hydrophobic interactions, making it useful for probing protein-ligand interactions .

2.2 Metabolic Studies

This compound serves as a valuable tool in metabolic studies involving amino acid metabolism. Its unique properties allow researchers to trace metabolic pathways and understand the role of amino acids in various biological processes .

Material Science

3.1 Polymer Chemistry

In polymer science, this compound has been explored as a monomer for synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of trifluoromethyl groups into polymer backbones can lead to materials with improved chemical resistance and stability under harsh conditions .

3.2 Coatings and Surfaces

The compound's unique chemical structure makes it suitable for developing advanced coatings that require specific surface properties, such as hydrophobicity or oleophobicity. These coatings find applications in various industries, including electronics and textiles .

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated significant reductions in cell death and improved cell viability compared to controls, suggesting its potential as a therapeutic agent against neurodegeneration.

Case Study 2: Antitumor Activity

In another research article, the compound was tested against various cancer cell lines, demonstrating dose-dependent inhibition of cell proliferation. The study highlighted its mechanism of action involving apoptosis induction and cell cycle arrest at the G1 phase.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an inhibitor or modulator of enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The compound is compared to five analogs (Table 1), differing in substituent position, aromatic group, or functional moieties.

Table 1: Structural Comparison of (S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic Acid Hydrochloride and Analogs

Trifluoromethyl Position (Meta vs. Para)

- Meta-CF₃ (Target Compound): The meta-CF₃ group optimizes steric and electronic interactions in drug-receptor binding, as seen in kinase inhibitors and GPCR modulators .

- Para-CF₃ (Ref:10-F241411): The para isomer may exhibit altered binding affinity due to differences in dipole orientation and steric hindrance, though specific biological data are unavailable .

Aromatic Group Modifications

- 4-tert-Butylphenyl (CAS: 1217789-95-1): The tert-butyl group significantly elevates lipophilicity (logP), which may improve membrane permeability but reduce aqueous solubility .

Functional Group Variations

- Chloro-Ketone (CAS: 34351-19-4): The ketone moiety introduces electrophilic reactivity, making this analog a candidate for covalent inhibitor design (e.g., protease inhibitors) .

Biological Activity

(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride, also known by its CAS number 332061-79-7, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H13ClF3NO2

- Molecular Weight : 283.68 g/mol

- Purity : Typically ≥ 95%

- Storage Conditions : Should be stored at 2–8 °C.

The trifluoromethyl group in this compound significantly enhances its biological activity. The electron-withdrawing nature of the trifluoromethyl group increases the hydrophobicity and alters the lipophilicity of the molecule, which can enhance its interaction with biological targets. This modification has been shown to improve the potency of compounds in various pharmacological contexts.

Biological Activity

- Neurotransmitter Modulation

-

Antiviral Properties

- Research has suggested that derivatives of this compound may inhibit reverse transcriptase enzymes, a critical target in antiviral drug development. The trifluoromethyl group contributes to enhanced binding affinity to the enzyme, thus potentially improving therapeutic efficacy against viral infections .

- Anticancer Activity

Case Study 1: Serotonin Reuptake Inhibition

A study conducted on a series of trifluoromethyl-containing amino acids demonstrated that the incorporation of a trifluoromethyl group at the para position significantly increased serotonin reuptake inhibition by up to sixfold compared to their non-fluorinated counterparts. This suggests that this compound could be a promising candidate for developing antidepressant therapies .

Case Study 2: Antiviral Activity

In vitro assays showed that a related compound with a similar structure inhibited HIV reverse transcriptase with an IC50 value significantly lower than non-fluorinated analogs. These findings support the hypothesis that this compound could possess similar antiviral properties, warranting further investigation into its potential as an antiviral agent .

Comparative Table of Biological Activities

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Serotonin reuptake inhibition | Increased binding affinity due to trifluoromethyl group |

| Related Trifluoromethyl Amino Acids | Antiviral activity | Inhibition of reverse transcriptase |

| Other Fluorinated Amino Acids | Cytotoxicity in cancer cell lines | Induction of apoptosis |

Q & A

Q. What are the standard synthetic routes for (S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride in academic research?

The synthesis typically involves enantioselective methods to preserve the (S)-configuration. A common approach includes:

- Michael Addition : Reaction of trifluoromethyl-substituted boronic acids with α,β-unsaturated esters, followed by hydrolysis to yield the carboxylic acid moiety .

- Salt Formation : Conversion to the hydrochloride salt via treatment with HCl in polar solvents like ethanol or methanol .

- Purification : Automated systems (e.g., HPLC) ensure >98% purity, critical for pharmacological studies .

Q. How is the enantiomeric purity of this compound verified experimentally?

- X-ray Crystallography : Resolves absolute configuration and confirms stereochemical integrity .

- Chiral HPLC : Uses chiral stationary phases (e.g., amylose-based columns) with UV detection to quantify enantiomeric excess .

- Optical Rotation : Measured polarimetrically and compared to literature values for validation .

Q. What are the primary analytical techniques for characterizing structural integrity?

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., trifluoromethyl group at the 3-position of the phenyl ring) .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHFNO·HCl) and detects impurities .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and hydrochloride salt formation .

Advanced Research Questions

Q. How do researchers address discrepancies in reported bioactivity data across studies?

- Meta-Analysis Frameworks : Compare datasets using standardized assays (e.g., IC values for receptor binding) while controlling for variables like solvent systems or cell lines .

- Structural-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., trifluoromethyl vs. chloro groups) to isolate electronic and steric effects on activity .

- Reprodubility Protocols : Validate findings across multiple labs using identical synthetic batches and assay conditions .

Q. What experimental strategies investigate its interaction with neurotransmitter receptors?

- Radioligand Binding Assays : Use H-labeled analogs to quantify affinity for GABA or other receptors .

- Molecular Dynamics Simulations : Model docking poses with receptor active sites to predict binding modes influenced by the trifluoromethyl group .

- Electrophysiology : Patch-clamp recordings in neuronal cells assess functional modulation of ion channels .

Q. How does the trifluoromethyl group influence pharmacokinetic properties compared to chloro-substituted analogs?

- Enhanced Lipophilicity : The -CF group increases logP values, improving blood-brain barrier penetration compared to -Cl analogs .

- Metabolic Stability : Fluorine atoms resist oxidative degradation, prolonging half-life in vivo .

- Receptor Selectivity : Trifluoromethyl’s strong electron-withdrawing effects alter hydrogen-bonding interactions, reducing off-target binding .

Q. What quality control measures are critical for synthesizing this compound for receptor studies?

- Strict Enantiopurity : Chiral chromatography ensures >99% (S)-enantiomer to avoid confounding pharmacological results .

- Batch Consistency : Use of continuous flow reactors maintains reaction parameter control (e.g., temperature, pH) .

- Stability Testing : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) to establish shelf-life .

Methodological Considerations for Data Interpretation

Q. How should researchers handle variability in biological activity measurements?

- Normalization to Internal Controls : Include reference compounds (e.g., baclofen for GABA studies) in each assay plate .

- Statistical Power Analysis : Predefine sample sizes using pilot data to ensure detectable effect sizes .

- Blinded Replication : Independent labs repeat key experiments to confirm dose-response trends .

Q. What advanced techniques resolve structural ambiguities in analogs?

- Single-Crystal XRD : Resolves regiochemical uncertainties in substituted phenyl rings .

- 2D NMR (COSY, NOESY) : Maps through-space interactions to confirm substituent orientation .

Contradictions and Limitations in Current Research

- Bioavailability Claims : While some studies report high bioavailability scores (0.55) for related β-amino acids, these may not extrapolate to trifluoromethyl analogs due to differences in metabolism .

- Receptor Specificity : Initial GABA binding data may conflict with later studies due to variations in membrane preparation methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.